JZP-361

Description

Properties

IUPAC Name |

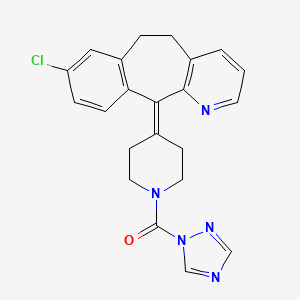

[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN5O/c23-18-5-6-19-17(12-18)4-3-16-2-1-9-25-21(16)20(19)15-7-10-27(11-8-15)22(29)28-14-24-13-26-28/h1-2,5-6,9,12-14H,3-4,7-8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAVZCGTYRWKKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C(=O)N4C=NC=N4)C5=C1C=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101104913 | |

| Record name | [4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinyl]-1H-1,2,4-triazol-1-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101104913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1680193-80-9 | |

| Record name | [4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinyl]-1H-1,2,4-triazol-1-ylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1680193-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinyl]-1H-1,2,4-triazol-1-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101104913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

JZP-361: A Potential Therapeutic Avenue for Glioblastoma Through Monoacylglycerol Lipase Inhibition

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

JZP-361 is a potent, reversible, and selective inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. While direct studies of this compound in glioblastoma (GBM) are not yet prevalent in public literature, the established role of MAGL in cancer biology, including GBM, provides a strong rationale for its investigation as a potential therapeutic agent. This document outlines the hypothesized mechanism of action of this compound in glioblastoma, based on the known functions of its molecular target. It also presents representative experimental protocols and data to guide further research and development.

Introduction to Monoacylglycerol Lipase (MAGL) and its Role in Glioblastoma

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in terminating the signaling of the endocannabinoid 2-arachidonoylglycerol (2-AG). By hydrolyzing 2-AG into arachidonic acid (AA) and glycerol, MAGL regulates the levels of this important signaling lipid. 2-AG is a full agonist of the cannabinoid receptors CB1 and CB2, which are involved in a wide range of physiological processes, including neurotransmission, inflammation, and cell growth.

In the context of cancer, and particularly glioblastoma, MAGL is emerging as a significant player. Elevated MAGL expression has been observed in various aggressive cancers, including GBM. The downstream effects of MAGL activity contribute to a pro-tumorigenic environment through several mechanisms:

-

Pro-inflammatory Signaling: The product of 2-AG hydrolysis, arachidonic acid, is a precursor to prostaglandins, which are potent inflammatory mediators that can promote cancer cell proliferation, angiogenesis, and invasion.

-

Tumor Growth and Survival: By depleting the pool of 2-AG, high MAGL activity can reduce the activation of cannabinoid receptors, which can have anti-proliferative and pro-apoptotic effects in cancer cells.

-

Glioblastoma Stem Cell (GSC) Maintenance: Recent evidence suggests that MAGL activity is important for the survival and self-renewal of glioblastoma stem cells, which are a key driver of tumor recurrence and therapeutic resistance. A PROTAC (Proteolysis Targeting Chimera) designed to degrade MAGL has been shown to induce apoptosis in GSCs[1].

This compound: A Selective MAGL Inhibitor

This compound is a small molecule inhibitor that potently and selectively targets MAGL. Its primary mechanism of action is the blockade of the enzyme's active site, thereby preventing the hydrolysis of 2-AG.

Table 1: In Vitro Inhibitory Activity of this compound [2][3][4][5][6]

| Target Enzyme | IC50 (nM) | Selectivity vs. MAGL |

| Human Recombinant MAGL | 46 | - |

| Human Recombinant FAAH | 7240 | ~157-fold |

| Human Recombinant α/β-hydrolase-6 (ABHD6) | 1790 | ~39-fold |

Note: FAAH (Fatty Acid Amide Hydrolase) is another key enzyme in the endocannabinoid system. The high selectivity of this compound for MAGL over FAAH is a desirable characteristic for a therapeutic agent.

This compound also exhibits off-target activity as a histamine H1 receptor antagonist[3][5][6]. While this activity may have implications for its overall pharmacological profile, the focus of this guide is on its potential anti-glioblastoma effects through MAGL inhibition.

Hypothesized Mechanism of Action of this compound in Glioblastoma

By inhibiting MAGL, this compound is expected to increase the levels of 2-AG and decrease the production of arachidonic acid and its pro-inflammatory downstream metabolites. This shift in the lipid signaling landscape within the tumor microenvironment is hypothesized to exert anti-tumor effects through multiple pathways.

Signaling Pathways Modulated by this compound

The inhibition of MAGL by this compound is predicted to initiate a cascade of signaling events that are unfavorable to glioblastoma growth and survival.

Expected Anti-Tumor Effects

Based on the signaling pathway, the following anti-tumor effects of this compound in glioblastoma can be predicted:

-

Reduced Cell Proliferation: By decreasing the levels of pro-proliferative prostaglandins and increasing the activation of anti-proliferative cannabinoid receptors, this compound is expected to inhibit the growth of glioblastoma cells.

-

Induction of Apoptosis: The activation of cannabinoid receptors by elevated 2-AG levels is known to trigger apoptotic pathways in cancer cells.

-

Suppression of Inflammation: By reducing the production of arachidonic acid and prostaglandins, this compound could dampen the chronic inflammation that fuels glioblastoma progression.

-

Inhibition of Angiogenesis: Prostaglandins are also key drivers of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. By inhibiting prostaglandin synthesis, this compound may indirectly inhibit angiogenesis.

Proposed Experimental Protocols for Preclinical Validation

To validate the hypothesized mechanism of action of this compound in glioblastoma, a series of preclinical experiments would be necessary. The following are representative protocols for key in vitro and in vivo studies.

In Vitro Cell-Based Assays

Objective: To determine the direct effects of this compound on glioblastoma cell lines.

Cell Lines:

-

U87 MG (ATCC HTB-14)

-

T98G (ATCC CRL-1690)

-

Patient-derived glioblastoma stem-like cells (GSCs)

Experimental Workflow:

Methodologies:

-

Proliferation Assay (MTT): Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours. Cell viability is assessed by measuring the reduction of MTT to formazan.

-

Apoptosis Assay (Flow Cytometry): Cells are treated with this compound for 48 hours, then stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry to quantify apoptotic and necrotic cells.

-

Western Blot Analysis: Protein lysates from treated cells are subjected to SDS-PAGE and transferred to a PVDF membrane. Membranes are probed with antibodies against key signaling proteins (e.g., p-Akt, p-ERK, cleaved Caspase-3) to assess pathway modulation.

-

Lipidomics (LC-MS/MS): Lipids are extracted from treated cells and the levels of 2-AG and arachidonic acid are quantified using liquid chromatography-tandem mass spectrometry.

In Vivo Orthotopic Glioblastoma Model

Objective: To evaluate the in vivo efficacy of this compound in a clinically relevant animal model.

Animal Model:

-

Immunocompromised mice (e.g., NOD-SCID)

Experimental Workflow:

Methodologies:

-

Orthotopic Xenograft Model: Luciferase-expressing U87 MG cells are stereotactically injected into the striatum of anesthetized mice.

-

Bioluminescence Imaging: Tumor growth is monitored non-invasively by intraperitoneal injection of D-luciferin and imaging using an in vivo imaging system.

-

Drug Administration: Once tumors are established, mice are randomized to receive vehicle control or this compound via oral gavage daily.

-

Survival Analysis: Animal survival is monitored, and Kaplan-Meier survival curves are generated.

-

Immunohistochemistry: At the study endpoint, brains are harvested, and tumor sections are stained for markers of proliferation (Ki-67), angiogenesis (CD31), and apoptosis (TUNEL).

Anticipated Quantitative Data

The following tables represent the expected outcomes from the proposed experiments, based on the known effects of MAGL inhibition in cancer models.

Table 2: Expected In Vitro Activity of this compound on Glioblastoma Cells

| Cell Line | This compound IC50 (µM) - Proliferation | % Apoptosis at 10 µM this compound | Fold Change in 2-AG at 1 µM this compound |

| U87 MG | 5 - 15 | 30 - 50 | 5 - 10 |

| T98G | 10 - 25 | 20 - 40 | 4 - 8 |

| GSC-1 | 1 - 10 | 40 - 60 | 8 - 15 |

Table 3: Expected In Vivo Efficacy of this compound in an Orthotopic Glioblastoma Model

| Treatment Group | Median Survival (days) | Tumor Volume Reduction (%) | Ki-67 Positive Cells (%) |

| Vehicle Control | 25 - 35 | - | 70 - 90 |

| This compound (50 mg/kg) | 40 - 60 | 50 - 70 | 30 - 50 |

Conclusion and Future Directions

This compound, as a potent and selective MAGL inhibitor, holds significant promise as a novel therapeutic agent for glioblastoma. Its mechanism of action, centered on the modulation of the endocannabinoid system and the reduction of pro-inflammatory lipid mediators, targets key pathways involved in GBM progression. The preclinical data, while currently inferred, suggest that this compound could inhibit tumor growth, induce apoptosis, and potentially overcome the resistance mechanisms that plague current GBM therapies.

Further research is imperative to validate these hypotheses. Direct investigation of this compound in glioblastoma cell lines and animal models is the critical next step. Moreover, exploring the combination of this compound with standard-of-care treatments, such as temozolomide and radiation, could reveal synergistic effects and provide a more potent therapeutic strategy for this devastating disease. The dual activity of this compound as a histamine H1 receptor antagonist also warrants further investigation to understand its potential impact on the tumor microenvironment and overall treatment response.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MAGL (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 3. JZP 361 | Monoacylglycerol Lipase | Tocris Bioscience [tocris.com]

- 4. Lipase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 5. Histamine Receptor | Biologically Active Compounds - chemsrc [chemsrc.com]

- 6. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide: KX2-361, a Dual Src and Tubulin Inhibitor for Glioblastoma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KX2-361 is a novel, orally bioavailable small molecule that demonstrates significant potential in the treatment of malignant brain tumors, particularly glioblastoma. Its unique dual mechanism of action, targeting both Src kinase signaling and tubulin polymerization, offers a multi-pronged attack on tumor cell proliferation, survival, and migration. Preclinical studies have highlighted its ability to cross the blood-brain barrier, reduce Src autophosphorylation, disrupt microtubule architecture, induce G2/M cell cycle arrest, and promote apoptosis in glioma cells. Notably, in a murine orthotopic glioblastoma model, KX2-361 has been shown to provide long-term survival, an effect that appears to be synergistic with the host immune system. This technical guide provides a comprehensive overview of the core preclinical data and experimental methodologies related to KX2-361.

Mechanism of Action: Dual Inhibition of Src and Tubulin

KX2-361 exerts its anti-cancer effects through the simultaneous inhibition of two critical cellular targets: the Src non-receptor tyrosine kinase and the microtubule network.

-

Src Kinase Inhibition: Src is a proto-oncogene that is frequently overexpressed and hyperactivated in various cancers, including glioblastoma. It plays a pivotal role in signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. KX2-361 inhibits Src activity, thereby disrupting these downstream oncogenic signals. A key indicator of this inhibition is the reduction of Src autophosphorylation at tyrosine 416 (p-Src Y416), a marker of Src activation.[1][2]

-

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, crucial for cell division (mitotic spindle formation), intracellular transport, and maintenance of cell shape. KX2-361 binds directly to tubulin, inhibiting its polymerization into microtubules.[1][2] This disruption of microtubule dynamics leads to a cascade of events including the arrest of the cell cycle in the G2/M phase and the induction of apoptosis.[3]

The following diagram illustrates the dual mechanism of action of KX2-361.

Caption: Dual inhibitory action of KX2-361 on Src kinase and tubulin polymerization.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of KX2-361.

Table 1: In Vitro Activity of KX2-361 in Glioma Cell Lines

| Cell Line | Type | Parameter | Value | Reference |

| U87 | Human Glioblastoma | GI50 | Not explicitly stated, but effective at nM concentrations | [3] |

| GL261 | Murine Glioma | GI50 | Not explicitly stated, but effective at nM concentrations | [3] |

| T98G | Human Glioblastoma | GI50 | Not explicitly stated, but effective at nM concentrations | [3] |

Table 2: In Vitro Mechanistic Data for KX2-361

| Assay | Cell Line/System | Concentration | Effect | Reference |

| Src Autophosphorylation | GL261 | 0-200 nM (24-72h) | Reduction in p-Src (Y416) | [3] |

| Tubulin Polymerization | In vitro (purified tubulin) | 5 µM | Inhibition of tubulin assembly | [3] |

| Cell Cycle Arrest | U87 | 0-270 nM | G2/M phase arrest | [3] |

| Apoptosis Induction | U87, GL261, T98G | 0-800 nM | Induction of apoptosis | [3] |

Table 3: In Vivo Pharmacokinetics and Efficacy of KX2-361 in a Murine Model

| Parameter | Animal Model | Dosing | Value | Reference |

| Brain Cmax | C57BL/6 Mice | 20 mg/kg (oral) | 4025 ± 319 ng/g (at 15 min) | [3] |

| Brain AUClast | C57BL/6 Mice | 20 mg/kg (oral) | 5044 ± 355 h*ng/g | [3] |

| Efficacy | Orthotopic GL261 Glioma in C57BL/6 Mice | Daily oral dosing | Significant delay in tumor progression and long-term survival | [1][3] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of KX2-361.

Src Kinase Inhibition Assay (Western Blot for p-Src)

This protocol describes the assessment of KX2-361's inhibitory effect on Src activation in whole cells by measuring the level of Src autophosphorylation at tyrosine 416.

Caption: Workflow for assessing Src autophosphorylation inhibition by Western blot.

Protocol:

-

Cell Culture and Treatment: GL261 murine glioma cells are cultured in appropriate media. Cells are seeded in multi-well plates and allowed to adhere. Subsequently, cells are treated with a range of KX2-361 concentrations (e.g., 0-200 nM) for specified durations (e.g., 24, 48, or 72 hours).[3]

-

Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated Src (p-Src Y416). The membrane is also probed with an antibody for total Src as a loading control. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of p-Src to total Src is calculated to determine the extent of Src inhibition.

Tubulin Polymerization Assay

This in vitro assay measures the effect of KX2-361 on the assembly of purified tubulin into microtubules.

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol:

-

Reagent Preparation: A tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) is prepared. Purified tubulin is reconstituted on ice.

-

Reaction Setup: In a 96-well microplate, the polymerization buffer, GTP (a necessary cofactor for polymerization), and either KX2-361 (e.g., 5 µM), a known tubulin inhibitor (e.g., nocodazole) as a positive control, or vehicle (e.g., DMSO) as a negative control are added to respective wells.[3] The reaction is initiated by the addition of the purified tubulin solution.

-

Incubation and Measurement: The plate is immediately placed in a spectrophotometer pre-warmed to 37°C. The absorbance at 340 nm, which increases as tubulin polymerizes and scatters light, is measured at regular time intervals for a defined period (e.g., 60 minutes).

-

Data Analysis: The absorbance readings are plotted against time to generate tubulin polymerization curves. The curves from the KX2-361-treated samples are compared to the control curves to determine the extent of inhibition of tubulin polymerization.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of KX2-361 on the metabolic activity of glioma cells, which serves as an indicator of cell viability.

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

-

Cell Seeding: Human (U87, T98G) or murine (GL261) glioma cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.[3]

-

Compound Treatment: The cells are treated with a range of concentrations of KX2-361 for a predetermined period, typically 72 hours.

-

MTT Addition: After the incubation period, the culture medium is removed, and fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The concentration of KX2-361 that causes 50% growth inhibition (GI50) is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis

This flow cytometry-based method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with KX2-361.

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol:

-

Cell Culture and Treatment: U87 human glioblastoma cells are cultured and treated with various concentrations of KX2-361 (e.g., 0-270 nM) for a specified time.[3]

-

Cell Harvesting and Fixation: After treatment, both adherent and floating cells are collected, washed with PBS, and fixed to permeabilize the cell membrane. A common method is dropwise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C.

-

DNA Staining: The fixed cells are washed to remove the ethanol and then treated with RNase A to degrade RNA, which can also be stained by DNA-intercalating dyes. Subsequently, the cellular DNA is stained with a fluorescent dye such as propidium iodide (PI).

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.

-

Data Analysis: The data is displayed as a histogram of cell count versus fluorescence intensity. Cells in the G0/G1 phase have a 2N DNA content, cells in the G2/M phase have a 4N DNA content, and cells in the S phase have an intermediate DNA content. Software is used to model the histogram and quantify the percentage of cells in each phase of the cell cycle.

Orthotopic Glioblastoma Murine Model

This in vivo model involves the implantation of glioma cells into the brains of mice to mimic human glioblastoma and evaluate the therapeutic efficacy of KX2-361.

Caption: Workflow for the orthotopic glioblastoma murine model.

Protocol:

-

Cell Implantation: GL261 murine glioma cells are harvested and resuspended in a suitable medium. Under anesthesia, C57BL/6 mice are immobilized in a stereotactic frame. A small burr hole is drilled in the skull, and a specific number of GL261 cells are injected into the striatum of the brain using a Hamilton syringe.[1]

-

Treatment: A few days after tumor cell implantation, the mice are randomized into treatment and control groups. The treatment group receives daily oral doses of KX2-361, while the control group receives the vehicle.[1]

-

Tumor Growth Monitoring: Tumor progression can be monitored non-invasively using techniques such as magnetic resonance imaging (MRI) or, if the tumor cells are engineered to express luciferase, bioluminescence imaging.

-

Efficacy Evaluation: The primary endpoint is typically overall survival. The survival times of the mice in the KX2-361-treated group are compared to the control group. The data is often presented as Kaplan-Meier survival curves, and statistical significance is determined using methods like the log-rank test.

Conclusion

KX2-361 represents a promising therapeutic candidate for glioblastoma, a disease with a dire prognosis. Its dual inhibitory mechanism against Src kinase and tubulin polymerization provides a robust approach to combating tumor growth and survival. The preclinical data demonstrate its ability to penetrate the blood-brain barrier and exert potent anti-tumor effects in a relevant in vivo model. The detailed experimental protocols provided in this guide offer a framework for further research and development of this and similar compounds. Future investigations will likely focus on clinical trials to establish the safety and efficacy of KX2-361 in human patients, as well as exploring potential combination therapies to further enhance its anti-glioblastoma activity.

References

The Discovery and Synthesis of KX2-361: A Dual-Targeting Agent for Glioblastoma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

KX2-361, also known as KX-02, is a novel, orally bioavailable small molecule that has emerged as a promising therapeutic candidate for glioblastoma, the most aggressive form of brain cancer.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of KX2-361. A key feature of this molecule is its dual mechanism of action, simultaneously inhibiting Src kinase and tubulin polymerization, two critical pathways in cancer progression.[3][4] Its ability to effectively cross the blood-brain barrier further enhances its therapeutic potential for central nervous system malignancies.[3][5] This document details the scientific rationale behind its development, its chemical properties, and the experimental data supporting its anti-cancer activity.

Discovery and Rationale

The development of KX2-361 was a result of a targeted drug discovery program aimed at identifying potent, non-ATP competitive inhibitors of Src kinase that could overcome the limitations of existing treatments.[5] The discovery strategy involved iterative molecular modeling, synthesis, and testing of proof-of-concept compounds.[5] This process led to the identification of a series of compounds with a novel peptidomimetic scaffold that targets the peptide substrate binding site of Src, offering greater specificity compared to ATP-competitive inhibitors.[6]

The observation that these compounds exhibited potent growth inhibition across a broad range of tumor cell lines suggested an additional mechanism of action beyond Src inhibition.[5] Subsequent mechanism-of-action studies revealed that these compounds, including KX2-361, also inhibit tubulin polymerization.[5] This dual-targeting approach is particularly advantageous in treating complex diseases like glioblastoma, which are driven by multiple oncogenic pathways.

KX2-361 was specifically designed to improve upon its parent compound, KX2-391 (tirbanibulin), by enhancing its ability to penetrate the blood-brain barrier (BBB).[5] The addition of a fluorine atom to the benzyl side chain increased the lipophilicity of KX2-361, leading to significantly improved brain tissue exposure.[5][7]

Chemical Synthesis

KX2-361, with the IUPAC name N-(3-fluorobenzyl)-2-(5-(4-morpholinophenyl)pyridin-2-yl)acetamide, is a synthetic organic compound.[8] While the precise, step-by-step synthesis protocol for KX2-361 is not publicly detailed, the synthesis of its close structural analog, KX2-391, provides a likely synthetic route. The synthesis involves a multi-step process, beginning with the coupling of commercially available starting materials to construct the core heterocyclic structure, followed by modifications to introduce the side chains.

A plausible synthetic approach, based on the synthesis of related compounds, would involve the following key steps:

-

Synthesis of the Pyridine Core: Construction of the central 2,5-disubstituted pyridine ring.

-

Suzuki Coupling: A palladium-catalyzed cross-coupling reaction to attach the 4-morpholinophenyl group to the pyridine core.

-

Amide Bond Formation: Coupling of the resulting intermediate with 3-fluorobenzylamine to form the final acetamide product.

Further purification would be achieved through standard chromatographic techniques.

Mechanism of Action

KX2-361 exerts its anti-cancer effects through a dual mechanism of action: inhibition of Src kinase signaling and disruption of microtubule dynamics through the inhibition of tubulin polymerization.[3][4]

Src Kinase Inhibition

Src is a non-receptor tyrosine kinase that is frequently overexpressed and activated in glioblastoma and plays a crucial role in tumor cell proliferation, survival, invasion, and angiogenesis.[4] KX2-361 is a non-ATP competitive inhibitor that targets the peptide substrate binding site of Src.[6] This mode of inhibition offers higher selectivity for Src kinase.[9] Preclinical studies have demonstrated that KX2-361 effectively reduces the autophosphorylation of Src in GL261 murine glioblastoma cells, indicating the inhibition of its kinase activity.[1][10]

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. KX2-361 binds to tubulin and inhibits its polymerization into microtubules.[1][3] This activity disrupts the microtubule architecture in glioma cells, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][10]

Preclinical Efficacy

The anti-cancer activity of KX2-361 has been evaluated in a range of preclinical models of glioblastoma.

In Vitro Activity

KX2-361 has demonstrated potent cytotoxic activity against a panel of human and murine glioblastoma cell lines, including those resistant to the standard-of-care chemotherapy, temozolomide (T98G).[2][3]

| Cell Line | Disease | GI50 (nM) |

| Daoy | Desmoplastic cerebellar medulloblastoma (human) | 16 |

| SK-N-MC | Neuroepithelioma (human) | 8 |

| SW1088 | Astrocytoma (human) | 26 |

| LN-18 | Glioma (human) | 2.9 |

| SK-N-FI | Neuroblastoma (human) | 11 |

| U87 | Glioma (human) | 76 |

| GL261 | Glioma (mouse) | 57 |

| T98G (Temodar resistant) | Glioma (human) | 14 |

| U118 | Glioma (human) | 29 |

| U138 | Glioma (human) | 51 |

| U373 | Glioma (human) | 54 |

| Table 1: In vitro potency of KX2-361 against a range of CNS tumor cell lines.[5] |

In Vivo Activity

In a syngeneic orthotopic model of glioblastoma using GL261 cells in C57BL/6 mice, oral administration of KX2-361 significantly extended survival.[1][11] Notably, a significant portion of the treated animals achieved long-term survival.[10][11] The efficacy of KX2-361 in this model was found to be dependent on a competent immune system, as the survival benefit was not observed in immunodeficient mice.[1][11] This suggests that KX2-361 may work in concert with the host immune system to control tumor growth.[1]

| Animal Model | Treatment | Outcome |

| Orthotopic GL261 glioma in C57BL/6 mice | KX2-361 (oral, once daily for 45 days) | Significant extension of survival |

| Orthotopic GL261 glioma in SCID mice | KX2-361 (oral, once daily) | No long-term survivors |

| Table 2: In vivo efficacy of KX2-361 in a murine glioblastoma model.[8][11] |

Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated that KX2-361 is orally bioavailable and readily crosses the blood-brain barrier.[3][5]

| Parameter | Value (at 20 mg/kg oral dose in mice) |

| Cmax (brain) | 4025 ± 319 ng/g |

| AUClast (brain) | 5044 ± 355 h*ng/g |

| Oral Bioavailability | 40% |

| Brain-to-Plasma AUC Ratio | 1.16 |

| Table 3: Pharmacokinetic parameters of KX2-361 in mice.[3][5] |

Experimental Protocols

Src Kinase Inhibition Assay (Western Blot for Autophosphorylation)

Objective: To assess the inhibitory effect of KX2-361 on Src kinase activity by measuring the level of Src autophosphorylation.

Methodology:

-

Cell Culture and Treatment: GL261 murine glioblastoma cells are cultured in appropriate media. Cells are treated with varying concentrations of KX2-361 (e.g., 0-200 nM) for a specified duration (e.g., 24-72 hours).[3]

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of Src (e.g., anti-phospho-Src Tyr416). A primary antibody against total Src is used as a loading control.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands is quantified using densitometry software. The ratio of phosphorylated Src to total Src is calculated to determine the extent of inhibition.

Tubulin Polymerization Assay

Objective: To determine the effect of KX2-361 on the in vitro assembly of tubulin into microtubules.

Methodology:

-

Reagents: Purified tubulin protein, GTP, and a polymerization buffer (e.g., PIPES-based buffer) are required.

-

Reaction Setup: The assay is typically performed in a 96-well plate format. A reaction mixture containing tubulin, GTP, and either KX2-361 at various concentrations or a vehicle control (DMSO) is prepared on ice to prevent premature polymerization.

-

Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate tubulin polymerization.

-

Measurement: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time.

-

Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The effect of KX2-361 is quantified by comparing the polymerization profiles of treated samples to the vehicle control. Nocodazole can be used as a positive control for tubulin polymerization inhibition.[12]

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of KX2-361 on glioblastoma cell lines.

Methodology:

-

Cell Seeding: Glioblastoma cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of KX2-361 for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the untreated control. The GI50 (concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.

In Vivo Orthotopic Glioblastoma Model

Objective: To evaluate the in vivo efficacy of KX2-361 in a clinically relevant animal model of glioblastoma.

Methodology:

-

Cell Implantation: GL261 murine glioblastoma cells are stereotactically implanted into the brains of syngeneic C57BL/6 mice.

-

Treatment: A few days after tumor cell implantation, mice are randomized into treatment and control groups. The treatment group receives daily oral doses of KX2-361. The control group receives a vehicle.

-

Tumor Monitoring: Tumor growth can be monitored non-invasively using techniques such as magnetic resonance imaging (MRI) or bioluminescence imaging (if the tumor cells are engineered to express luciferase).

-

Survival Analysis: The primary endpoint is typically overall survival. The survival times of the treated and control groups are compared using Kaplan-Meier survival analysis.

-

Immunohistochemistry: At the end of the study, brain tissues can be collected for immunohistochemical analysis to assess tumor pathology and the immune cell infiltrate.

Visualizations

Caption: Dual mechanism of action of KX2-361.

Caption: In vivo efficacy experimental workflow.

Conclusion

KX2-361 is a promising, orally bioavailable, dual-targeting inhibitor of Src kinase and tubulin polymerization with significant preclinical activity against glioblastoma. Its ability to cross the blood-brain barrier and its unique mechanism of action make it a strong candidate for further clinical development. The data summarized in this guide highlight the potential of KX2-361 to address the unmet medical need for effective glioblastoma therapies. Phase I clinical trials have been initiated to evaluate the safety and efficacy of KX2-361 in patients with malignant gliomas.[2]

References

- 1. KX2-361: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Kx2-361 | C24H24FN3O2 | CID 11545920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. KX2-361 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. researchgate.net [researchgate.net]

- 8. medkoo.com [medkoo.com]

- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

JZP-361 preclinical studies and data

An In-depth Technical Guide to the Preclinical Profile of JZP-361 (KX2-361)

Introduction

This compound, also known as KX2-361, is a novel, orally bioavailable small molecule that demonstrates a dual mechanism of action as an inhibitor of both Src kinase and tubulin polymerization.[1][2][3] Developed as a potential therapeutic agent for malignant brain tumors, specifically glioblastoma, KX2-361 has shown promising preclinical activity.[1][3] A significant challenge in treating brain tumors is the blood-brain barrier (BBB), which limits the penetration of many chemotherapeutic agents.[1] Preclinical studies have demonstrated that KX2-361 effectively crosses the BBB and exhibits potent anti-tumor effects in relevant animal models.[1][2] This technical guide provides a comprehensive overview of the preclinical data and experimental protocols associated with KX2-361.

Core Mechanism of Action

KX2-361 exerts its anti-cancer effects through a dual mechanism:

-

Src Kinase Inhibition : KX2-361 is a non-ATP competitive inhibitor of Src, a non-receptor tyrosine kinase that is often overexpressed in various cancers.[4][5] By targeting the peptide substrate site, it provides a degree of specificity towards Src kinase.[4] Inhibition of Src kinase disrupts downstream signaling pathways involved in tumor cell proliferation, survival, angiogenesis, migration, and metastasis.[5]

-

Tubulin Polymerization Inhibition : The compound directly binds to tubulin, inhibiting its polymerization into microtubules.[1][2][4] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[2]

This dual mechanism of action provides a multi-pronged attack on cancer cells.

Preclinical Data

In Vitro Efficacy

The in vitro activity of KX2-361 has been evaluated in various glioma cell lines.

| Cell Line | Assay | Endpoint | Result | Reference |

| GL261 (murine glioblastoma) | Western Blot | Src autophosphorylation | Reduction observed with KX2-361 treatment | [1] |

| U87 (human glioblastoma) | Cell Cycle Analysis | Cell cycle arrest | Dose-dependent G2/M phase arrest | [2] |

| U87, GL261, T98G | Apoptosis Assay | Apoptosis induction | Apoptosis induced in a dose-dependent manner | [2] |

| Various cancer cell lines | Proliferation Assay | GI50 | Potent growth inhibition observed | [4] |

In Vivo Efficacy and Pharmacokinetics

The in vivo efficacy of KX2-361 was assessed in an orthotopic GL261 glioma model in syngeneic C57BL/6 mice.

| Animal Model | Treatment | Key Findings | Reference |

| Syngeneic orthotopic GL261 glioma model | Oral KX2-361 | Significantly delayed tumor progression and produced long-term survival. | [1] |

| Immunodeficient mice | Oral KX2-361 | Long-term survival was not observed, suggesting the involvement of the host immune system in the therapeutic effect. | [1] |

Pharmacokinetics:

| Species | Dose | Route | Cmax (Brain) | AUClast (Brain) | Reference |

| Mice | 20 mg/kg | Oral | 4025 ± 319 ng/g (at 15 min) | 5044 ± 355 h*ng/g | [2] |

These data indicate that orally administered KX2-361 readily crosses the blood-brain barrier and achieves therapeutically relevant concentrations in the brain.[1][2]

Experimental Protocols

Cell Culture

Human glioma cell lines (U87, T98G) and the murine GL261 glioma cell line were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere of 5% CO2.

Western Blot for Src Phosphorylation

GL261 cells were treated with varying concentrations of KX2-361 for a specified duration. Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated Src and total Src. Following incubation with secondary antibodies, the protein bands were visualized using an appropriate detection system.[1]

Cell Cycle Analysis

U87 cells were treated with different concentrations of KX2-361. After treatment, cells were harvested, fixed in ethanol, and stained with a solution containing propidium iodide and RNase. The DNA content of the cells was then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[2]

Apoptosis Assay

Glioma cell lines were treated with a range of KX2-361 concentrations. Apoptosis was assessed using methods such as Annexin V/propidium iodide staining followed by flow cytometry, or by measuring caspase activity using commercially available kits.

In Vitro Tubulin Polymerization Assay

The effect of KX2-361 on tubulin polymerization was assessed using a commercially available tubulin polymerization assay kit. Purified tubulin was incubated with KX2-361 or control compounds, and the polymerization of tubulin was monitored by measuring the change in absorbance at 340 nm over time.[2]

Orthotopic Glioma Mouse Model

C57BL/6 mice were intracranially implanted with GL261 glioma cells. After a set number of days to allow for tumor establishment, mice were randomized into treatment and control groups. KX2-361 was administered orally at a specified dose and schedule. Tumor progression was monitored by methods such as bioluminescence imaging or magnetic resonance imaging (MRI). Animal survival was monitored daily.[1]

Pharmacokinetic Analysis in Mice

Following oral administration of KX2-361 to mice, blood and brain tissue samples were collected at various time points. The concentration of KX2-361 in plasma and brain homogenates was determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS). Pharmacokinetic parameters including Cmax and AUC were then calculated.[2]

Signaling Pathways and Workflows

The dual mechanism of action of KX2-361 involves the inhibition of two distinct cellular processes.

References

- 1. KX2-361: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of Novel Dual Mechanism of Action Src Signaling and Tubulin Polymerization Inhibitors (KX2-391 and KX2-361) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Facebook [cancer.gov]

The Dual-Action of KX2-361: A Technical Guide to its Inhibition of Tubulin Polymerization and Src Kinase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

KX2-361 is a novel, orally bioavailable small molecule that has demonstrated significant potential as an anti-cancer agent, particularly in the context of glioblastoma.[1][2] It functions as a dual inhibitor, targeting both Src kinase and the polymerization of tubulin, two critical components of cell proliferation, migration, and survival.[3] This technical guide provides an in-depth overview of the mechanism of action of KX2-361, focusing on its role in the inhibition of tubulin polymerization. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of KX2-361 and similar compounds.

Core Mechanism of Action: A Two-Pronged Attack

KX2-361 exerts its anti-neoplastic effects through a dual mechanism of action, simultaneously disrupting the cytoskeletal architecture and key signaling pathways within cancer cells.

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton. They play a crucial role in various cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is critical for their function.

KX2-361 directly interferes with this process by binding to tubulin, thereby inhibiting its polymerization into microtubules.[2][4] This disruption of microtubule dynamics leads to a cascade of downstream effects, ultimately culminating in cell cycle arrest and apoptosis.

Src Kinase Inhibition

In addition to its effects on the cytoskeleton, KX2-361 also targets Src kinase, a non-receptor tyrosine kinase that is a key regulator of multiple signaling pathways involved in cell proliferation, survival, migration, and angiogenesis.[3] Src kinase is often overexpressed and hyperactivated in various cancers, contributing to tumor progression and metastasis. KX2-361 is a non-ATP competitive inhibitor that binds to the peptide substrate binding site of Src kinase, blocking its ability to phosphorylate downstream targets.[1]

Quantitative Data on Inhibitory Activity

The following tables summarize the available quantitative data on the inhibitory activity of KX2-361 and its closely related analog, Tirbanibulin (KX2-391). This data provides a comparative look at the potency of these compounds against their molecular targets and in cellular assays.

Table 1: In Vitro Inhibitory Activity of KX2-361

| Assay Type | Target/Process | Cell Line | Concentration/Value | Reference |

| Tubulin Polymerization | Tubulin | - | 5 µM (inhibits assembly) | [5] |

| Src Autophosphorylation | Src Kinase | GL261 | 0-200 nM (reduces) | [5] |

| Cell Cycle Arrest | - | U87 | 0-270 nM (promotes G2/M arrest) | [5] |

| Apoptosis Induction | - | U87, GL261, T98G | 0-800 nM (induces) | [5] |

Table 2: Inhibitory Activity of Tirbanibulin (KX2-391) - A Close Analog

| Assay Type | Target/Process | Cell Line | IC50/GI50 Value | Reference |

| Src Kinase Inhibition | Src Kinase | Human Tumor Cells | ~25 nM (in absence of plasma) | [1][6] |

| Human Tumor Cells | ~100 nM (in presence of plasma) | [1] | ||

| Tubulin Polymerization | Tubulin | Human Tumor Cells | ~125 nM (in absence of plasma) | [1] |

| Human Tumor Cells | ~500 nM (in presence of plasma) | [1] | ||

| Cell Proliferation | - | Huh7 | 9 nM | [7][8] |

| - | PLC/PRF/5 | 13 nM | [7][8] | |

| - | Hep3B | 26 nM | [7][8] | |

| - | HepG2 | 60 nM | [7][8] | |

| - | NIH3T3/c-Src527F | 23 nM | [7] | |

| - | SYF/c-Src527F | 39 nM | [7] |

Signaling Pathway and Downstream Effects

The dual inhibition of tubulin polymerization and Src kinase by KX2-361 initiates a series of cellular events that ultimately lead to the demise of cancer cells. The following diagram illustrates the key signaling pathways affected by KX2-361.

Caption: Signaling pathway of KX2-361's dual inhibitory action.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of KX2-361.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules in a cell-free system.

Workflow Diagram:

Caption: Experimental workflow for an in vitro tubulin polymerization assay.

Detailed Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized purified tubulin (e.g., bovine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.

-

Prepare a stock solution of GTP (e.g., 100 mM).

-

Prepare a polymerization buffer containing glycerol (e.g., 10% v/v) to promote polymerization.

-

Prepare a stock solution of KX2-361 in a suitable solvent (e.g., DMSO).

-

-

Reaction Setup:

-

In a pre-chilled 96-well plate, add the tubulin solution, polymerization buffer, and GTP to achieve the desired final concentrations (e.g., 2-5 mg/mL tubulin, 1 mM GTP).

-

Add KX2-361 at various concentrations or the vehicle control (DMSO) to the respective wells. The final volume of DMSO should be kept constant across all wells (typically <1%).

-

-

Polymerization and Measurement:

-

Immediately place the plate in a temperature-controlled spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm at regular intervals (e.g., every 30 or 60 seconds) for a defined period (e.g., 60-90 minutes). The increase in absorbance corresponds to the formation of microtubules.

-

-

Data Analysis:

-

Plot the absorbance values against time to generate polymerization curves.

-

Analyze the kinetic parameters of the curves, including the nucleation phase (lag time), the growth phase (Vmax), and the steady-state phase (plateau).

-

For dose-response experiments, calculate the IC50 value for the inhibition of tubulin polymerization.

-

In Vitro Src Kinase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified Src kinase.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

-

Prepare a stock solution of purified active Src kinase.

-

Prepare a stock solution of a suitable Src kinase substrate (e.g., a synthetic peptide like cdc2 (6-20) or a protein substrate).

-

Prepare a stock solution of ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a fluorescent readout).

-

Prepare a stock solution of KX2-361 in DMSO.

-

-

Reaction Setup:

-

In a reaction tube or 96-well plate, combine the reaction buffer, Src kinase, and the substrate.

-

Add KX2-361 at various concentrations or the vehicle control.

-

Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature.

-

-

Initiation and Termination of Reaction:

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 20-30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., a solution containing EDTA or a strong acid).

-

-

Detection and Analysis:

-

The method of detection will depend on the assay format:

-

Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

Fluorescence/Luminescence-based Assay: Use a commercial kit that measures the amount of ADP produced or the phosphorylation of a specific substrate via a coupled enzymatic reaction that generates a fluorescent or luminescent signal.

-

-

Calculate the percentage of Src kinase inhibition for each concentration of KX2-361 relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., U87 glioblastoma cells) at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of KX2-361 or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate the cells on ice or at -20°C for at least 30 minutes.

-

-

Staining:

-

Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent (e.g., 50 µg/mL), and RNase A (to prevent staining of double-stranded RNA) in PBS.

-

Incubate the cells in the staining solution in the dark at room temperature for at least 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Excite the PI with a laser (typically at 488 nm) and collect the fluorescence emission in the appropriate channel (e.g., PE-Texas Red).

-

Acquire data for at least 10,000-20,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram.

-

Gate the cell population to exclude doublets and debris.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on the fluorescence intensity.

-

Compare the cell cycle distribution of KX2-361-treated cells to that of the vehicle-treated control cells.

-

Conclusion

KX2-361 is a promising dual-action inhibitor with potent activity against both tubulin polymerization and Src kinase. Its ability to disrupt the microtubule network and key oncogenic signaling pathways provides a strong rationale for its continued investigation as a therapeutic agent for glioblastoma and potentially other malignancies. The data and protocols presented in this guide offer a comprehensive resource for researchers to further explore the molecular mechanisms and therapeutic applications of this compound. Further studies are warranted to fully elucidate the intricate interplay between its two inhibitory functions and to optimize its clinical utility.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. KX2-361: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kx2-361 | C24H24FN3O2 | CID 11545920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. cancer-research-network.com [cancer-research-network.com]

The Dual-Action Pharmacodynamics of JZP-361 in Preclinical Cancer Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

JZP-361, also known as KX2-361, is a novel small molecule inhibitor with a dual mechanism of action, targeting both Src tyrosine kinase signaling and tubulin polymerization. Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in aggressive malignancies such as glioblastoma. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in various cancer models, detailing its molecular mechanisms, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its activity.

Introduction

The development of effective cancer therapeutics is often challenged by the complexity and redundancy of oncogenic signaling pathways. This compound represents a promising strategy by simultaneously targeting two distinct and critical cellular processes: signal transduction mediated by the non-receptor tyrosine kinase Src and the dynamics of microtubule assembly.[1] Src kinase is a key mediator of pathways involved in cell proliferation, survival, migration, and angiogenesis. Tubulin is the fundamental component of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure. This dual-targeting approach offers the potential for synergistic anti-tumor activity and a lower likelihood of resistance development.

Mechanism of Action

Inhibition of Src Kinase Signaling

This compound inhibits the activity of Src kinase, a non-receptor tyrosine kinase that is frequently overexpressed and hyperactivated in a variety of human cancers.[2] This inhibition disrupts downstream signaling cascades that are crucial for tumor progression.

Caption: this compound inhibits Src kinase, blocking downstream pro-cancer signaling.

Inhibition of Tubulin Polymerization

This compound also acts as a tubulin polymerization inhibitor. By binding to tubulin, it disrupts the formation of microtubules, which are essential for mitotic spindle assembly and cell division. This leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[3][4]

Caption: this compound disrupts microtubule formation, leading to cell cycle arrest and apoptosis.

Quantitative Pharmacodynamic Data

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Activity of this compound in Glioblastoma Cell Lines

| Cell Line | Assay Type | Parameter | Value | Reference |

| GL261 (murine) | Western Blot | Src Autophosphorylation Inhibition | 0-200 nM (24-72 h) | [3] |

| U87 (human) | Flow Cytometry | G2/M Cell Cycle Arrest | 0-270 nM | [3] |

| U87 (human) | Apoptosis Assay | Apoptosis Induction | 0-800 nM | [3] |

| GL261 (murine) | Apoptosis Assay | Apoptosis Induction | 0-800 nM | [3] |

| T98G (human) | Apoptosis Assay | Apoptosis Induction | 0-800 nM | [3] |

| Purified Tubulin | Polymerization Assay | Inhibition of Tubulin Assembly | 5 µM | [3] |

Table 2: In Vivo Efficacy of this compound in an Orthotopic Glioblastoma Model

| Animal Model | Treatment | Outcome | Finding | Reference |

| C57BL/6 mice with GL261 glioma | Daily oral this compound | Extended Survival | Significantly delayed tumor progression and produced long-term survivors. | [5] |

| SCID mice with GL261 glioma | Daily oral this compound | No Long-Term Survival | Efficacy is dependent on a functional adaptive immune system. | [5] |

Experimental Protocols

In Vitro Assays

-

Cell Lines: GL261 (murine glioblastoma), U87 and T98G (human glioblastoma).

-

Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[6]

-

Cell Treatment: Seed GL261 cells and treat with varying concentrations of this compound (0-200 nM) for 24-72 hours.

-

Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against phospho-Src (Tyr416) and total Src, followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Cell Treatment: Treat U87 cells with this compound (0-270 nM) for the desired time.

-

Fixation: Harvest and fix cells in 70% ethanol overnight at -20°C.

-

Staining: Resuspend cells in a solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

-

Cell Treatment: Treat U87, GL261, or T98G cells with this compound (0-800 nM).

-

Staining: Stain cells with Annexin V-FITC and Propidium Iodide (PI).

-

Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a polymerization buffer.

-

Treatment: Add this compound (e.g., 5 µM) or vehicle control to the reaction mixture.

-

Measurement: Monitor the change in fluorescence or absorbance at 340 nm over time at 37°C to measure the extent of tubulin polymerization.

In Vivo Orthotopic Glioblastoma Model

-

Animals: C57BL/6 (immunocompetent) and SCID (immunodeficient) mice.[5]

-

Cell Line: GL261 murine glioblastoma cells.[6]

-

Cell Preparation: Harvest and resuspend GL261 cells in sterile PBS at a concentration of 2 x 10^4 cells in 10 µL.[7]

-

Stereotactic Surgery: Anesthetize the mice and secure them in a stereotactic frame. Create a burr hole in the skull and inject the GL261 cell suspension into the striatum of the right cerebral hemisphere.[6][8]

-

Treatment Initiation: Begin daily oral gavage of this compound or vehicle control three days after tumor cell implantation.[9]

-

Tumor Monitoring: Monitor tumor growth using non-invasive methods such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).[10][11]

-

Survival Analysis: Monitor the survival of the mice and plot Kaplan-Meier survival curves.

Caption: Workflow for evaluating this compound efficacy in an orthotopic glioblastoma mouse model.

Conclusion

This compound demonstrates significant anti-cancer activity in preclinical models of glioblastoma through its unique dual mechanism of inhibiting both Src kinase signaling and tubulin polymerization. This leads to reduced cell proliferation, cell cycle arrest, and induction of apoptosis. In vivo studies highlight its ability to cross the blood-brain barrier and extend survival in an immune-competent mouse model, suggesting a potential interplay with the host immune system. Further investigation into the detailed molecular pathways and the development of resistance mechanisms will be crucial for the future clinical translation of this promising therapeutic agent. The Phase 1 clinical trial for this compound in glioblastoma was discontinued, and the reasons have not been publicly disclosed.[12]

References

- 1. KX2-361 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. KX2-361: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol to analyze antitumor immunity of orthotopic injection and spontaneous murine high-grade glioma models using flow cytometry and single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detailed characterization of the mouse glioma 261 tumor model for experimental glioblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. KX2 361 - AdisInsight [adisinsight.springer.com]

Structural Activity Relationship of KX2-361: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KX2-361 is a potent, orally bioavailable, dual-action small molecule inhibitor that targets both Src kinase and tubulin polymerization. This unique mechanism of action, coupled with its ability to penetrate the blood-brain barrier, has positioned KX2-361 as a promising therapeutic candidate, particularly for aggressive malignancies such as glioblastoma. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of KX2-361, detailing the key chemical features that govern its biological activity. The information presented herein is synthesized from publicly available research and is intended to inform and guide further drug discovery and development efforts in this area.

Introduction

KX2-361 emerged from a medicinal chemistry program aimed at developing non-ATP competitive Src kinase inhibitors.[1][2] It is a structural analog of tirbanibulin (KX2-391), another dual Src/tubulin inhibitor.[3] The core scaffold of these compounds is designed to target the peptide substrate binding site of Src kinase, offering a potential for higher selectivity compared to traditional ATP-competitive inhibitors.[2] Subsequent studies revealed that in addition to Src inhibition, KX2-361 also potently inhibits tubulin polymerization, contributing to its robust anti-proliferative effects.[4] This dual mechanism is a key attribute that distinguishes KX2-361 from many other kinase inhibitors.

Core Molecular Structure and Pharmacophore

The chemical structure of KX2-361 is N-(3-fluorobenzyl)-2-(5-(4-morpholinophenyl)pyridin-2-yl)acetamide. The core pharmacophore can be dissected into three key regions, each contributing to the molecule's overall activity and properties:

-

Region A: The N-benzylacetamide moiety. This region is crucial for interactions with the target proteins.

-

Region B: The central pyridinyl-phenyl core. This rigid scaffold properly orients the other functional groups for optimal binding.

-

Region C: The terminal morpholine group. This group significantly influences the physicochemical properties of the molecule, including solubility and oral bioavailability.

Structural Activity Relationship (SAR) Analysis

While a comprehensive table of KX2-361 analogs with their corresponding IC50 values for Src and tubulin inhibition is not publicly available in the reviewed literature, the following qualitative SAR has been inferred from available research. The development of KX2-361 and its analogs has focused on optimizing potency against both targets while maintaining favorable pharmacokinetic properties.

Table 1: Qualitative Structural Activity Relationship of KX2-361 Analogs

| Region of Modification | Structural Change | Impact on Activity | Reference |

| Region A (N-benzylacetamide) | Substitution on the benzyl ring | The position and nature of the substituent are critical. A meta-fluoro substitution, as seen in KX2-361, is favorable. | [2] |

| Replacement of the benzyl group | Other aromatic and heteroaromatic rings have been explored, but the N-benzyl group appears optimal for the dual activity profile. | [5] | |

| Region B (Pyridinyl-phenyl core) | Positional isomers of the phenylpyridine | The connectivity of the pyridine and phenyl rings is crucial for maintaining the correct geometry for target engagement. | [2] |

| Substitution on the phenyl ring | The para-position of the phenyl ring is a key point for modification to enhance properties such as solubility and cell permeability. | [2] | |

| Region C (Morpholine) | Replacement of the morpholine group | Modifications in this region can significantly impact solubility, oral bioavailability, and metabolic stability. The morpholine in KX2-361 contributes to its favorable pharmacokinetic profile. | [3] |

Biological Activity and Quantitative Data

KX2-361 exhibits potent activity against cancer cells through its dual inhibitory mechanism. The following table summarizes the reported biological effects of KX2-361.

Table 2: Biological Activity of KX2-361

| Biological Effect | Cell Line(s) | Concentration Range | Outcome | Reference(s) |

| Src Autophosphorylation Inhibition | GL261 (murine glioblastoma) | 0-200 nM | Dose-dependent reduction in Src phosphorylation. | [4] |

| Tubulin Polymerization Inhibition | In vitro assembly assay | 5 µM | Inhibition of tubulin polymer assembly. | [4] |

| Cell Cycle Arrest | U87 (human glioblastoma) | 0-270 nM | Arrest at the G2/M phase of the cell cycle. | [4] |

| Apoptosis Induction | U87, GL261, T98G (glioblastoma) | 0-800 nM | Induction of programmed cell death. | [4] |

| Anti-tumor Activity | Orthotopic GL261 brain tumors in mice | Not specified | Significant delay in tumor progression and long-term survival. | [4] |

Signaling Pathways and Mechanism of Action

KX2-361's dual-targeting strategy results in the disruption of two critical cellular processes essential for cancer cell proliferation and survival: Src-mediated signaling and microtubule dynamics.

Caption: Dual inhibitory mechanism of KX2-361 on Src signaling and tubulin polymerization.

Experimental Protocols

The following are generalized protocols for the key assays used to characterize the activity of KX2-361 and its analogs. The specific conditions used in the primary literature may vary.

In Vitro Src Kinase Assay

This assay measures the ability of a compound to inhibit the phosphotransferase activity of Src kinase.

Caption: Generalized workflow for an in vitro Src kinase assay.

Methodology:

-

Reagent Preparation: Recombinant human Src kinase, a specific peptide substrate, ATP, and kinase reaction buffer are prepared. Test compounds are serially diluted in DMSO.

-

Reaction Setup: The kinase, substrate, and test compound are mixed in a microplate well.

-

Reaction Initiation: The reaction is initiated by the addition of ATP.

-

Incubation: The plate is incubated at a controlled temperature (typically 30°C or 37°C) to allow for the phosphorylation reaction to proceed.

-

Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™, HTRF®, or by measuring the incorporation of ³³P-ATP.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay assesses the effect of a compound on the assembly of purified tubulin into microtubules.

Caption: Generalized workflow for an in vitro tubulin polymerization assay.

Methodology:

-

Reagent Preparation: Lyophilized, purified tubulin is reconstituted in a polymerization buffer containing GTP and kept on ice to prevent spontaneous polymerization. Test compounds are serially diluted.

-

Reaction Setup: The test compound is added to the wells of a microplate.

-

Reaction Initiation: The cold tubulin solution is added to the wells, and the plate is immediately placed in a spectrophotometer pre-warmed to 37°C.

-

Monitoring: The absorbance at 340 nm is measured at regular intervals. An increase in absorbance indicates microtubule formation.

-

Data Analysis: The rate and extent of polymerization are determined from the kinetic curves. The IC50 value is calculated by comparing the polymerization in the presence of the inhibitor to that of a control.

Cell Viability/Cytotoxicity Assay

This assay determines the concentration of a compound that inhibits the growth of cancer cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of the test compound and incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric method, such as MTT, MTS, or resazurin reduction assays.

-

Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell growth inhibition is calculated relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined from the dose-response curve.

Conclusion

The dual-action inhibitor KX2-361 represents a significant advancement in the development of targeted cancer therapies. Its ability to simultaneously disrupt Src kinase signaling and microtubule dynamics provides a powerful anti-proliferative effect. The structural activity relationship of the N-(3-fluorobenzyl)-2-(5-(4-morpholinophenyl)pyridin-2-yl)acetamide scaffold highlights the importance of specific substitutions on the benzyl and phenyl rings for optimal activity and pharmacokinetic properties. Further exploration of this chemical space, guided by the SAR insights presented in this guide, may lead to the discovery of even more potent and selective dual-target inhibitors for the treatment of challenging cancers. Detailed quantitative SAR data, which is crucial for computational modeling and further lead optimization, can be found in the primary literature, specifically in the 2018 Journal of Medicinal Chemistry article by Smolinski and colleagues.

References

- 1. Discovery of Novel Dual Mechanism of Action Src Signaling and Tubulin Polymerization Inhibitors (KX2-391 and KX2-361) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. open.metu.edu.tr [open.metu.edu.tr]

- 4. medchemexpress.com [medchemexpress.com]

- 5. SAR Probing of KX2-391 Provided Analogues With Juxtaposed Activity Profile Against Major Oncogenic Kinases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Blood-Brain Barrier Permeability of JZP-361, a Monoacylglycerol Lipase Inhibitor

Disclaimer: This document provides a representative technical guide on assessing the blood-brain barrier (BBB) permeability of the monoacylglycerol lipase (MAGL) inhibitor, JZP-361. As of the latest available information, specific quantitative BBB permeability data and detailed experimental protocols for this compound are not publicly available. Therefore, this guide utilizes established methodologies and representative data for the broader class of CNS-targeted MAGL inhibitors to provide a comprehensive framework for researchers, scientists, and drug development professionals.

Introduction